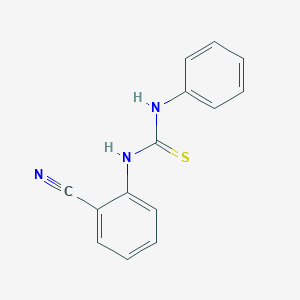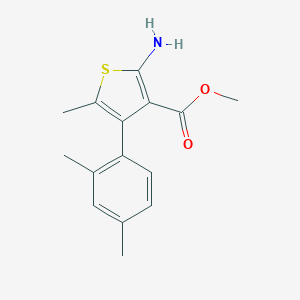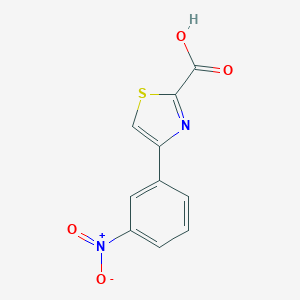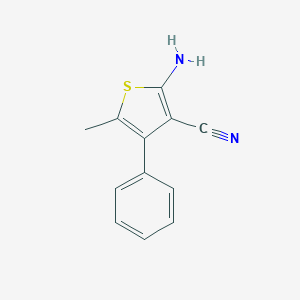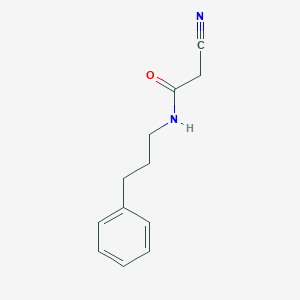
Ethyl 2-naphthylacetate
概要
説明
Ethyl 2-naphthylacetate, also known as ethyl 2-(naphthalen-2-yl)acetate, is a chemical compound with the CAS Number: 2876-70-2 and Molecular Weight: 214.26 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-naphthylacetate were not found in the search results, it’s worth noting that esters like Ethyl 2-naphthylacetate are often synthesized through esterification reactions. This typically involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 2-naphthylacetate consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an acetate group via an ethyl bridge . The InChI key for Ethyl 2-naphthylacetate is PZNMRIQALHUBSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-naphthylacetate is a liquid at room temperature with a melting point of 31-32°C . More specific physical and chemical properties such as its boiling point, density, and solubility were not found in the search results.科学的研究の応用
Organic Synthesis Applications : Ethyl 1-naphthylacetate has been explored in ester homologation via ynolate anions, demonstrating its utility in organic synthesis processes (Reddy & Kowalski, 2003). Additionally, ethyl 2-(naphthalen-2-yloxy)acetate has been synthesized using ultrasound and catalyzed by quaternary ammonium salt in solid-liquid heterogeneous condition, indicating its potential in facilitating certain organic reactions (Abimannan & Rajendran, 2016).
Pharmacological Research : Synthesized derivatives of Ethyl 2-naphthylacetate have been studied for their potential anti-Parkinson's activity. Notably, certain naphthalene bearing 4-thiazolidinone derivatives showed significant activity in an in vivo anti-Parkinson's screening using a 6-Hydroxydopamine lesioned rat model (Gomathy et al., 2012).
Agricultural Applications : Ethyl 2-naphthylacetate derivatives like 1-naphthylacetic acid and 2-naphthoxyacetic acid, used as plant growth regulators, have been analyzed for their presence in fruit and vegetable samples. This research emphasizes their significance in agriculture and the need for reliable detection methods in commercial products (Pulgarín et al., 2012).
Chemical Sensing and Analysis : Ethyl 2-naphthylacetate and its derivatives have been employed in methods for detecting carboxylic acids. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate has been used as a labelling agent for the liquid chromatographic determination of carboxylic acids (Yasaka et al., 1990).
Cancer Research : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a derivative of Ethyl 2-naphthylacetate, has been synthesized and its crystal structure determined, showing distinct inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).
Safety And Hazards
将来の方向性
While specific future directions for Ethyl 2-naphthylacetate were not found in the search results, it’s worth noting that research into the properties and potential applications of chemical compounds is ongoing. This compound could potentially be explored further in the context of organic synthesis, materials science, or other relevant fields .
特性
IUPAC Name |
ethyl 2-naphthalen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMRIQALHUBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292625 | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-naphthylacetate | |
CAS RN |
2876-70-2 | |
| Record name | Ethyl (2-naphthyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


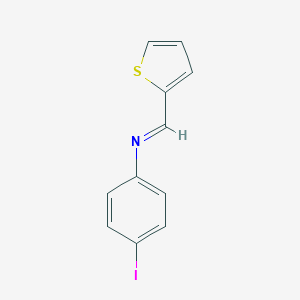
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)


